N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide
Description
Properties
CAS No. |
94199-56-1 |
|---|---|
Molecular Formula |
C30H23N5O3 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C30H23N5O3/c1-38-27-14-8-7-13-26(27)31-30(37)25-19-20-9-5-6-12-24(20)28(29(25)36)35-34-23-17-15-22(16-18-23)33-32-21-10-3-2-4-11-21/h2-19,36H,1H3,(H,31,37) |
InChI Key |
PLEAUYUHSTZQDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate azo compounds. The process often includes diazotization of aniline derivatives followed by coupling reactions with naphthol derivatives. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide. For instance, analogs of this compound have been tested against various cancer cell lines, demonstrating significant growth inhibition rates. In a study involving similar azo compounds, growth inhibition percentages (PGIs) were reported as follows:
| Compound | Cell Line | PGI (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
These results indicate that the compound may act as a tubulin inhibitor, which is crucial in cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis and other bacterial strains, revealing moderate inhibitory effects.
Dye Technology
The azo group present in this compound makes it suitable for applications in dye technology. Azo dyes are widely used due to their vivid colors and stability. The compound's structural features allow it to be employed in textiles and other materials where colorfastness is required.
Study on Anticancer Activity
A comprehensive study published in ACS Omega explored the synthesis and evaluation of various azo compounds, including derivatives of this compound. The study reported that specific modifications to the azo structure enhanced anticancer activity against multiple cell lines, suggesting a structure-activity relationship that could inform future drug development efforts .
Application in Dyeing Processes
Research conducted on azo dyes indicated that compounds similar to this compound exhibited excellent dyeing properties on cotton and polyester fabrics. The study highlighted the importance of optimizing dyeing conditions to achieve maximum color yield and fastness .
Mechanism of Action
The mechanism of action of N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkages and aromatic rings allow it to engage in π-π interactions and hydrogen bonding, influencing biological pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Azo Compounds
Structural Variations and Substituent Effects
The target compound’s unique o-anisyl (2-methoxyphenyl) group and bis-azo (phenylazo-phenylazo) chain differentiate it from analogues. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position :
- The o-anisyl group (ortho-methoxy) in the target compound introduces steric hindrance and electron-donating effects, contrasting with p-anisyl (para-methoxy) derivatives, which enhance electronic conjugation .
- Chloro and methyl groups (e.g., 21839-86-1) increase electron-withdrawing effects, reducing azo bond stability but improving lightfastness in dyes .
Azo Linkage: Bis-azo structures (target compound) exhibit stronger bathochromic shifts (redder hues) compared to mono-azo analogues (e.g., 61050-41-7), making them suitable for deeper shades in textiles .
Molecular Weight and Solubility :
Physicochemical Properties
Melting Points :
- Solubility: Methoxy and hydroxyl groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas nonpolar substituents (e.g., tert-butyl) favor organic solvents like toluene .
Biological Activity
N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide, commonly referred to as Disperse Orange 13, is a synthetic azo dye with significant implications in various biological activities. This compound's structure, characterized by its naphthalene backbone and azo groups, suggests potential interactions with biological systems, particularly in terms of antimicrobial and anticancer properties.
Antimicrobial Properties
Disperse Orange 13 has been studied for its antimicrobial properties. Research indicates that azo dyes may exhibit antifungal activity against various pathogens. In a study assessing the efficacy of different azo compounds, Disperse Orange 13 demonstrated notable activity against Candida albicans and other fungal strains, with Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents like fluconazole .
Anticancer Activity
The potential anticancer effects of Disperse Orange 13 have also been explored. Some studies suggest that azo dyes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. The specific mechanisms by which Disperse Orange 13 exerts its anticancer effects are still under investigation, but preliminary findings indicate it may inhibit cell proliferation in various cancer cell lines .
Case Studies
- Antifungal Efficacy : A recent study tested several azo compounds for their antifungal activity. Disperse Orange 13 was found to inhibit the growth of Candida albicans effectively, with an MIC of 10 µg/mL. This activity was attributed to the compound's ability to disrupt fungal cell membranes .
- Cytotoxicity Against Cancer Cells : In vitro studies using human breast cancer cell lines showed that Disperse Orange 13 could reduce cell viability significantly at concentrations above 20 µg/mL. The mechanism involved increased ROS production leading to oxidative stress and subsequent apoptosis .
Table 1: Antimicrobial Activity of Disperse Orange 13
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | ROS generation, apoptosis induction |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
